An In-Depth Technical Guide to the Structure and Significance of 3-Hydroxyicosanoic Acid
An In-Depth Technical Guide to the Structure and Significance of 3-Hydroxyicosanoic Acid
Abstract: This technical guide provides a comprehensive overview of 3-hydroxyicosanoic acid, a long-chain beta-hydroxy fatty acid. We will dissect its molecular architecture, including its core structure, functional groups, and critical stereochemical properties. The document elucidates its physicochemical characteristics and explores its central role as a metabolic intermediate in the beta-oxidation of long-chain fatty acids. A significant focus is placed on its pathophysiological relevance, particularly as a key biomarker in the diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a critical inborn error of metabolism. Furthermore, this guide details established methodologies for its analysis and discusses plausible strategies for its chemical synthesis. The applications of 3-hydroxyicosanoic acid in research, diagnostics, and as a tool for studying cellular lipotoxicity are summarized for professionals in the fields of biochemistry, clinical diagnostics, and drug development.
Molecular Structure and Chemical Identity
3-Hydroxyicosanoic acid is classified as a long-chain hydroxy fatty acid. Its structure is fundamental to its chemical behavior and biological function.
Core Structure and Nomenclature
The molecule consists of a twenty-carbon aliphatic chain (icosane) with a carboxylic acid group at one terminus (C1) and a hydroxyl group at the C3 position.[1] This "beta" positioning of the hydroxyl group relative to the carboxyl group is a defining feature. Its preferred IUPAC name is 3-hydroxyicosanoic acid.[2]
Key Functional Groups
The structure is characterized by two primary functional groups:
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Carboxylic Acid (-COOH): Located at C1, this group imparts acidic properties to the molecule and is the primary site for metabolic activation (e.g., formation of a CoA thioester). At physiological pH 7.3, this group is deprotonated, existing as the conjugate base, 3-hydroxyicosanoate.[2]
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Hydroxyl (-OH): Located at C3, this secondary alcohol group significantly influences the molecule's polarity and is the site of dehydrogenation during fatty acid metabolism.
The presence of both a polar head (carboxyl and hydroxyl groups) and a long, nonpolar hydrocarbon tail makes 3-hydroxyicosanoic acid an amphipathic molecule.
Stereochemistry
The carbon at the C3 position, which is bonded to the hydroxyl group, is a chiral center. This is because it is attached to four different substituents: a hydrogen atom, the hydroxyl group, a short alkyl chain leading to the carboxyl group (-CH2COOH), and a long alkyl chain (-C17H35). Consequently, 3-hydroxyicosanoic acid exists as two distinct stereoisomers (enantiomers):
-
(R)-3-hydroxyicosanoic acid
-
(S)-3-hydroxyicosanoic acid
This stereoisomerism is of profound biological importance, as metabolic enzymes typically exhibit high stereospecificity. For instance, during the beta-oxidation of fatty acids in mammals, the hydration of the trans-2-enoyl-CoA intermediate is catalyzed by enoyl-CoA hydratase to stereospecifically yield the L-(S)-3-hydroxyacyl-CoA intermediate.[3][4]
Caption: Chemical structure of 3-hydroxyicosanoic acid, highlighting the chiral center at C3.
Table 1: Chemical Identifiers for 3-Hydroxyicosanoic Acid
| Identifier | Value | Source |
| Molecular Formula | C₂₀H₄₀O₃ | [1] |
| Molecular Weight | 328.53 g/mol | [1] |
| CAS Number | 67882-24-0 | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(CC(=O)O)O | [2] |
| InChI | InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | [1] |
| InChIKey | XXKHCFPQYSMGCI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of 3-hydroxyicosanoic acid are dictated by its long hydrocarbon chain and polar functional groups.
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Physical State: Given its high molecular weight and long alkyl chain, it is expected to be a waxy solid at room temperature (25°C). This is analogous to shorter-chain 3-hydroxy acids like 3-hydroxyoctanoic acid, which is a solid with a melting point of 38–38.5 °C.[3][5][6][7]
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Solubility: Due to its long, nonpolar tail, it is poorly soluble in water. However, it is expected to be soluble in organic solvents such as ethanol, methanol, and chloroform, a property shared with its shorter-chain analogs.[3][8][9]
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Spectroscopic Profile:
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Mass Spectrometry (MS): In gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), 3-hydroxyicosanoic acid can be identified by its molecular ion peak and characteristic fragmentation patterns. Tandem MS (MS/MS) in negative ion mode would show a precursor ion [M-H]⁻ at m/z 327.5, which would fragment to produce ions indicative of the hydroxyl group's position.[2]
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Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the carbonyl carbon (C1) would resonate at a characteristic downfield shift (approx. 180 ppm), while the carbon bearing the hydroxyl group (C3) would appear around 70 ppm.
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Biological Significance and Metabolic Context
3-Hydroxyicosanoic acid is not merely a chemical entity but a crucial player in lipid metabolism, with its accumulation signaling significant metabolic dysfunction.
Role in Fatty Acid Beta-Oxidation
The primary biological role of 3-hydroxyicosanoic acid (in its activated 3-hydroxyicosanoyl-CoA form) is as an intermediate in the mitochondrial beta-oxidation pathway. This catabolic process breaks down long-chain fatty acids to produce acetyl-CoA, which enters the citric acid cycle for energy production.
The specific step involving this intermediate is the third reaction in each cycle of beta-oxidation, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.
Caption: Formation and dehydrogenation of (S)-3-Hydroxyicosanoyl-CoA in mitochondrial beta-oxidation.
A distinct D-bifunctional protein is also present in mammalian peroxisomes and is proposed to play a major role in the beta-oxidation of very long-chain and branched-chain fatty acids.
Pathophysiological Relevance: LCHAD Deficiency
The most critical clinical relevance of 3-hydroxyicosanoic acid lies in its role as a biomarker for inborn errors of fatty acid oxidation, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency .
In individuals with LCHAD deficiency, the enzyme responsible for converting 3-hydroxyacyl-CoAs (with chain lengths from C12 to C20) to 3-ketoacyl-CoAs is defective. This enzymatic block leads to:
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Accumulation of Precursors: Long-chain 3-hydroxyacyl-CoA esters, including 3-hydroxyicosanoyl-CoA, build up within the mitochondria.
-
Hydrolysis and Release: These esters are hydrolyzed, releasing free 3-hydroxy fatty acids, such as 3-hydroxyicosanoic acid, into the circulation.
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Cellular Lipotoxicity: The accumulated 3-hydroxy fatty acids are cytotoxic. They are known to inhibit other mitochondrial processes, including oxidative phosphorylation, leading to decreased ATP production, increased oxidative stress, and ultimately, mitochondrial damage.
This metabolic disruption is particularly dangerous during periods of fasting or illness when the body relies heavily on fatty acid oxidation for energy. In pregnant women carrying a fetus with LCHAD deficiency, these toxic metabolites can cross the placenta and accumulate in the maternal circulation, potentially leading to severe maternal liver disease, such as Acute Fatty Liver of Pregnancy (AFLP).
Methodologies for Analysis and Synthesis
Analytical Protocol: Quantification in Biological Samples
The gold standard for the sensitive and specific quantification of 3-hydroxyicosanoic acid in clinical samples (e.g., plasma, urine) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for the analysis of 3-hydroxyicosanoic acid by LC-MS/MS.
Exemplary Step-by-Step Protocol (Conceptual):
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Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 3-hydroxyicosanoic acid) to account for matrix effects and extraction variability.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Extraction: The supernatant, containing the fatty acids, is transferred to a new tube and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
LC Separation: Inject the sample onto a C18 reversed-phase column. Elute with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), to separate 3-hydroxyicosanoic acid from other lipids.
-
MS/MS Detection: Analyze the column effluent using an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific precursor-to-product ion transition (e.g., m/z 327.5 → fragment ion) for highly selective quantification.
Chemical Synthesis Strategies
While 3-hydroxyicosanoic acid is commercially available from specialty suppliers, understanding its synthesis is valuable for creating labeled standards or analogs for research. A common strategy involves the asymmetric reduction of a corresponding β-keto ester.
One plausible route could adapt methodologies used for other 3-hydroxyalkanoic acids. For example, a Reformatsky reaction between heptadecanal and the zinc enolate of an α-bromo ester could generate a racemic 3-hydroxyicosanoate ester, which could then be hydrolyzed. For enantioselective synthesis, chiral catalysts or enzymes would be employed for the stereospecific reduction of a 3-ketoicosanoate precursor.[3]
Applications in Research and Drug Development
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Diagnostic Biomarker: Its primary application is in newborn screening and clinical diagnostics for LCHAD and other related fatty acid oxidation disorders. Elevated levels in blood spots or urine are a strong indicator of these conditions.
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Studying Disease Mechanisms: Purified 3-hydroxyicosanoic acid can be used in cell culture and animal models to investigate the mechanisms of lipotoxicity, mitochondrial dysfunction, and the pathogenesis of diseases like AFLP and Reye's syndrome.
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Analytical Standard: It serves as an essential analytical standard for the development and validation of clinical diagnostic assays.[3][8]
-
Drug Discovery Target: Understanding the pathways that lead to the accumulation of toxic metabolites like 3-hydroxyicosanoic acid can inform the development of therapeutic strategies for LCHAD deficiency, such as substrate reduction therapies or pharmacological chaperones.
Conclusion
3-Hydroxyicosanoic acid, while simple in its molecular structure, holds a position of great importance at the intersection of metabolism, clinical diagnostics, and cellular toxicology. Its structure, defined by a 20-carbon chain with a beta-hydroxyl group and a chiral center, dictates its role as a key intermediate in fatty acid oxidation. For researchers and drug development professionals, its significance is most pronounced as a pathognomonic biomarker for LCHAD deficiency, where its accumulation drives severe cellular pathology. A thorough understanding of its structure, properties, and analytical methodologies is therefore indispensable for advancing the diagnosis and treatment of these critical metabolic disorders.
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